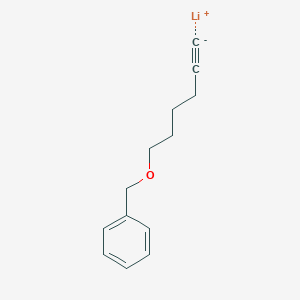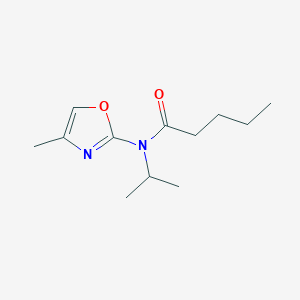
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a pentanamide backbone with additional substituents, including an isopropyl group and a methyl-oxazolyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting pentanoic acid with an amine, such as N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)amine, under dehydrating conditions.
Dehydration Agents: Common dehydrating agents include thionyl chloride (SOCl2) or carbodiimides like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazolyl ring.
Reduction: Reduction reactions may target the carbonyl group of the amide, converting it to an amine.
Substitution: The oxazolyl ring can participate in electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the study of enzyme inhibition due to its amide structure.
Medicine:
- Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxazolyl group may play a crucial role in binding affinity and specificity.
Comparación Con Compuestos Similares
Pentanamide, N-(1-methylethyl)-N-(2-oxazolyl)-: Similar structure but with a different position of the oxazolyl group.
Hexanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-: Similar structure but with a longer carbon chain.
Uniqueness:
- The specific positioning of the oxazolyl group and the length of the carbon chain can significantly influence the compound’s reactivity and interaction with biological targets, making Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- unique in its class.
Propiedades
Número CAS |
57068-61-8 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-11(15)14(9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
Clave InChI |
BYLVCMLJYGFFMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(C1=NC(=CO1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


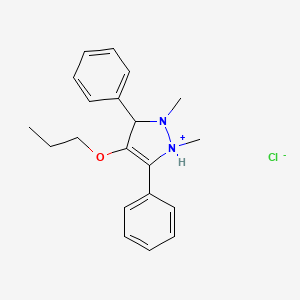
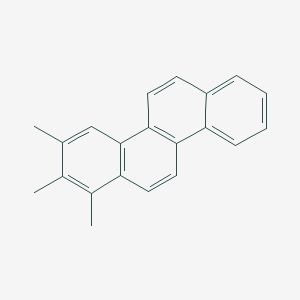
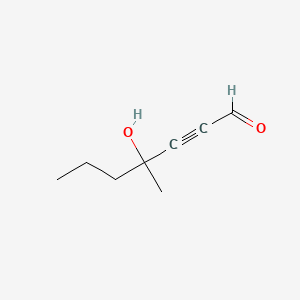
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
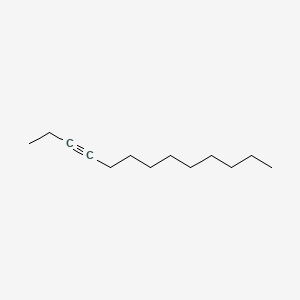
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
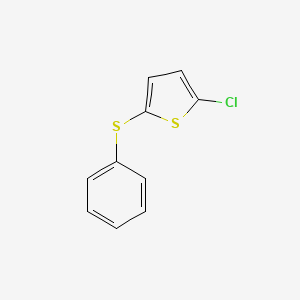
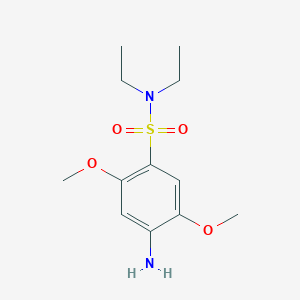
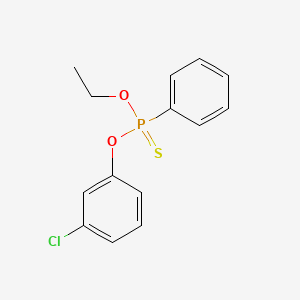
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
